6-Chloro-3-methylbenzo[b]thiophene
Description
Properties
IUPAC Name |
6-chloro-3-methyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSTZXQYPNFIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-chloro-3-methylbenzo[b]thiophene typically involves the chlorination of the methyl-substituted benzo[b]thiophene core or the derivatization of benzo[b]thiophene-2-carboxylic acid derivatives. The key challenge is selective chlorination at the 6-position while maintaining the integrity of the thiophene ring and methyl substituent.
Chlorination of 3-Methylbenzo[b]thiophene Precursors
A common preparative route starts from 3-methylbenzo[b]thiophene or its carboxylic acid derivatives. Chlorination agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed to introduce the chlorine atom at the 6-position. The reaction is typically conducted under reflux with an inert solvent like acetonitrile or dioxane, often in the presence of a base such as triethylamine or pyridine to scavenge generated HCl and facilitate the reaction.
Conversion of Carboxylic Acid to Acid Chloride Intermediates
The acid chloride intermediate (3-chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride) is a key synthetic intermediate. It is prepared by reacting the corresponding carboxylic acid with thionyl chloride in the presence of pyridine, typically in acetonitrile solvent. This method avoids the use of more expensive coupling reagents and provides a high yield of the acid chloride.
Amino Acid Derivative Formation and Hydrazide Synthesis
Following acid chloride formation, coupling with amino acid methyl esters in the presence of triethylamine and dioxane yields amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene. These intermediates can be further converted into hydrazides by refluxing with hydrazine hydrate in absolute ethanol.
Alternative Synthetic Routes via Cinnamic Acid Derivatives
An improved industrial process involves the conversion of cinnamic acid derivatives to 3-chlorobenzo[b]thiophene intermediates. The process includes:
- Reaction of cinnamic acid with thionyl chloride and 4-dimethylaminopyridine (DMAP) in heptane at 50°C under nitrogen atmosphere.
- Subsequent cyclization and chlorination steps in tetrahydrofuran (THF) solvent.
- Saponification with sodium hydroxide in isopropanol to afford the target compound.
This method is advantageous for scale-up due to avoidance of costly coupling reagents and operational simplicity.
Reaction Conditions and Analytical Data Summary
| Step | Reagents & Conditions | Solvent | Temperature | Time | Purification Method | Characterization Techniques |
|---|---|---|---|---|---|---|
| Chlorination of carboxylic acid | Thionyl chloride, pyridine | Acetonitrile | Room temp to reflux | ~3 hours | Filtration, recrystallization | IR, MS, NMR |
| Coupling with amino acid esters | Triethylamine, dioxane | Dioxane | Room temperature | 3 hours + overnight | Recrystallization | IR, 1H-NMR, MS |
| Hydrazide formation | Hydrazine hydrate, absolute ethanol | Ethanol | Reflux | 2 hours + overnight | Recrystallization | IR, 1H-NMR |
| Industrial route via cinnamic acid | Thionyl chloride, DMAP, NaOH (saponification) | Heptane, THF, isopropanol | 50°C, room temp | Several hours | Filtration, recrystallization | IR, MS |
Research Findings and Perspectives
- The preparation methods have been optimized for yield and purity, with triethylamine and pyridine playing crucial roles as bases to neutralize acidic by-products.
- The acid chloride intermediate is versatile and serves as a precursor for various biologically active derivatives, including amino acid conjugates and hydrazones with potential antimicrobial and anticancer activities.
- Industrial synthesis emphasizes cost-effectiveness and scalability, favoring routes that avoid expensive coupling reagents and utilize readily available starting materials like cinnamic acid derivatives.
- Analytical data such as IR spectroscopy confirms characteristic functional groups: NH stretching (~3280-3300 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), carbonyl groups (~1660-1720 cm⁻¹), and C-Cl bonds (~710 cm⁻¹).
- Mass spectrometry provides molecular ion peaks consistent with the molecular formula C10H6ClOS and fragmentation patterns supporting structural assignments.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-methylbenzo[b]thiophene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Materials Science: This compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylbenzo[b]thiophene varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair in cancer cells . By downregulating Mcl-1, the compound can induce apoptosis and enhance the efficacy of chemotherapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Chlorine at position 6 increases electrophilicity compared to methoxy or methyl groups, facilitating nucleophilic aromatic substitution reactions .
- Synthetic Flexibility : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing substituents to the benzo[b]thiophene core, as seen in the synthesis of 6-chloro-3-methyl derivatives . Methoxy derivatives, in contrast, often rely on direct substitution or hydrolysis of precursor halides .
Reactivity in Hydrodesulfurization (HDS)
Thiophene derivatives vary significantly in reactivity during HDS, a critical process in petroleum refining. Evidence from hydrotreating studies indicates the following reactivity order:
Thiophene > Benzothiophene > Dibenzothiophene .
Table 2: Antifungal and Antiproliferative Activities of Selected Thiophene Derivatives
Key Observations :
- Substituent Impact : Cycloalkyl groups (e.g., cyclohexyl) enhance antifungal activity by improving membrane penetration . The chloro and methyl groups in 6-Chloro-3-methylbenzo[b]thiophene may similarly enhance bioactivity, though specific data remain unreported.
Physicochemical Properties
Biological Activity
6-Chloro-3-methylbenzo[b]thiophene is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including case studies, research findings, and relevant data tables.
6-Chloro-3-methylbenzo[b]thiophene (C9H7ClS) features a benzothiophene structure with a chlorine atom at the 6-position and a methyl group at the 3-position. Its molecular formula is represented as follows:
- Molecular Formula : C9H7ClS
- Molecular Weight : 184.67 g/mol
- CAS Number : 12398603
Antimicrobial Activity
Research has indicated that derivatives of 6-chloro-3-methylbenzo[b]thiophene exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. A study by Shedid et al. synthesized several amino acid derivatives of this compound and evaluated their antibacterial properties using the filter paper disc method. The results are summarized in Table 1.
| Compound No. | Gram-positive Activity (B. subtilis) | Gram-positive Activity (S. aureus) | Gram-negative Activity (E. coli) | Gram-negative Activity (P. aeruginosa) |
|---|---|---|---|---|
| I | Inactive | Inactive | Inactive | Inactive |
| V | Weak (6 mm) | Inactive | Weak (7 mm) | Inactive |
| VIII | Weak (8 mm) | Inactive | Weak (9 mm) | Inactive |
| XXXI | Moderate (10 mm) | Weak (5 mm) | Weak (6 mm) | Inactive |
| XXXII | Strong (11 mm) | Moderate (7 mm) | Inactive | Weak (6 mm) |
The study concluded that most derivatives were biologically inactive, but certain compounds displayed weak to moderate activity against specific bacterial strains, indicating potential for further development in antimicrobial therapies .
Anticancer Properties
In addition to its antimicrobial activity, 6-chloro-3-methylbenzo[b]thiophene has been investigated for its anticancer properties. A study highlighted its role as a potential inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein implicated in cancer cell survival. The structure-activity relationship (SAR) analysis indicated that substitutions at the 3-position significantly enhanced binding affinities, suggesting that modifications to the compound could yield more potent anticancer agents .
The biological activity of 6-chloro-3-methylbenzo[b]thiophene is attributed to its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, chlorinated derivatives have been shown to affect neurotoxic pathways and may influence apoptosis in cancer cells .
Case Studies
- Antimicrobial Study : A case study involving the synthesis of hydrazone derivatives demonstrated that while many compounds derived from 6-chloro-3-methylbenzo[b]thiophene showed limited antibacterial activity, some exhibited significant inhibition against specific bacterial strains .
- Anticancer Research : Another case study focused on the development of Mcl-1 inhibitors from benzothiophene derivatives, including 6-chloro-3-methylbenzo[b]thiophene. The findings suggested that these compounds could be valuable in designing new cancer therapies targeting Mcl-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
